BWA-522 Versus Parent Antagonist EPI-002: Superior AR Degradation and Functional Suppression in Prostate Cancer Cells
BWA-522 exhibits potent degradation of both AR-FL and AR-V7 with DC50 values of 0.73 µM and 0.67 µM in VCaP cells, respectively . In contrast, the parent AR-NTD antagonist EPI-002 (ralaniten) shows no measurable degradation activity, acting solely as a competitive binder [1]. Functionally, BWA-522 reduces PSA protein levels by >80% at 10 µM in VCaP cells, whereas EPI-002 shows minimal effect at the same concentration . This establishes BWA-522's catalytic degradation mechanism as a critical differentiator from simple antagonism.
| Evidence Dimension | Protein degradation potency and functional downstream suppression |
|---|---|
| Target Compound Data | DC50: 0.73 µM (AR-FL), 0.67 µM (AR-V7) in VCaP cells; PSA suppression: >80% reduction at 10 µM |
| Comparator Or Baseline | EPI-002 (ralaniten): No degradation activity (antagonist only); Minimal PSA suppression at 10 µM |
| Quantified Difference | BWA-522 induces >80% PSA reduction vs minimal change with EPI-002; degradation not detectable for EPI-002 |
| Conditions | VCaP prostate cancer cells; Western blot for DC50; 10 µM treatment for PSA assay |
Why This Matters
This data justifies selecting BWA-522 intermediate-3 for synthesis of a functional PROTAC degrader rather than pursuing traditional AR-NTD antagonists, which lack catalytic protein elimination capacity.
- [1] Zhang B, Liu C, Yang Z, Zhang S, Hu X, Li B, Mao M, Wang X, Li Z, Ma S, Zhang S, Qin C. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. J Med Chem. 2023 Aug 24;66(16):11158-11186. doi: 10.1021/acs.jmedchem.3c00585. PMID: 37556600. View Source
